tert-Butyl (E)-(3-(methylsulfonyl)allyl)carbamate is a chemical compound characterized by its unique structure, which includes a tert-butyl group, an allyl moiety, and a methylsulfonyl functional group. Its molecular formula is , and it has a molecular weight of approximately 233.32 g/mol. This compound is notable for its potential applications in organic synthesis and medicinal chemistry, particularly due to the presence of the methylsulfonyl group, which can enhance biological activity and solubility.
The synthesis of tert-Butyl (E)-(3-(methylsulfonyl)allyl)carbamate typically involves several steps:
tert-Butyl (E)-(3-(methylsulfonyl)allyl)carbamate has potential applications in various fields:
Interaction studies involving tert-Butyl (E)-(3-(methylsulfonyl)allyl)carbamate could focus on:
Several compounds share structural similarities with tert-Butyl (E)-(3-(methylsulfonyl)allyl)carbamate. Here are some notable examples:
These compounds illustrate the diversity within the carbamate class, highlighting how variations in structure can lead to different chemical properties and biological activities.
The classical approach to carbamate synthesis involves the generation of isocyanate intermediates, which subsequently react with alcohols to form carbamate bonds. For tert-Butyl (E)-(3-(methylsulfonyl)allyl)carbamate, this method typically begins with the preparation of an allylic amine precursor containing the methylsulfonyl group. The amine is treated with di-tert-butyldicarbonate [(Boc)~2~O] in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP), facilitating the formation of an isocyanate intermediate. This intermediate is then trapped with tert-butanol to yield the final carbamate.
A key advantage of this method lies in its compatibility with sterically hindered amines. For example, the DMAP-catalyzed reaction ensures efficient Boc protection even in systems where the methylsulfonyl and allyl groups introduce significant steric bulk. The reaction proceeds via a two-step mechanism:
Table 1: Comparison of Traditional Isocyanate-Based Methods
| Amine Precursor | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| Allylic methylsulfonylamine | DMAP | 82 | 98 |
| Substituted benzylamine | None | 45 | 85 |
| Cyclohexylamine | DMAP | 78 | 97 |
This table highlights the critical role of DMAP in enhancing reaction efficiency, particularly for structurally complex amines.
Transition metal catalysis has emerged as a powerful tool for constructing allylic carbamates with precise stereochemical control. Rhodium-based systems, such as those employing [Rh(cod)Cl]~2~ (cod = 1,5-cyclooctadiene), enable the direct transfer of carbamate groups to allylic sulfoxides. In one protocol, sulfoxide substrates react with tert-butyl carbamate in the presence of rhodium catalysts and magnesium oxide, achieving yields exceeding 90% while preserving the (E)-configuration of the allyl group.
The mechanism involves oxidative addition of the sulfoxide to the rhodium center, followed by carbamate transfer and reductive elimination. The stereospecificity arises from the catalyst’s ability to maintain the planar geometry of the allylic system during the transfer process.
Table 2: Performance of Transition Metal Catalysts
| Catalyst | Substrate | Yield (%) | (E):(Z) Ratio |
|---|---|---|---|
| Rh(cod)Cl~2~ | Allylic methylsulfonyl | 94 | 98:2 |
| Pd(OAc)~2~ | Aromatic sulfoxide | 67 | 85:15 |
| Ir(ppy)~3~ | Aliphatic sulfoxide | 72 | 90:10 |
This method’s scalability is demonstrated in the synthesis of N-Boc sulfoximines, where rhodium catalysis enables gram-scale production without compromising stereochemical integrity.
The (E)-selectivity of tert-Butyl (E)-(3-(methylsulfonyl)allyl)carbamate is governed by the electronic and steric effects of the methylsulfonyl group. Density functional theory (DFT) studies reveal that the sulfonyl moiety stabilizes the transition state leading to the (E)-isomer through resonance interactions. Practical optimization involves:
Table 3: Impact of Reaction Conditions on (E)-Selectivity
| Condition | (E):(Z) Ratio | Yield (%) |
|---|---|---|
| DMF, DIPEA, −20°C | 98:2 | 88 |
| THF, Et~3~N, 25°C | 80:20 | 76 |
| DCM, K~2~CO~3~, 0°C | 92:8 | 82 |
These findings underscore the importance of synergistic solvent-base systems in achieving high stereoselectivity.
Solid-phase synthesis offers a route to high-purity tert-Butyl (E)-(3-(methylsulfonyl)allyl)carbamate by immobilizing intermediates on resin supports. A proposed strategy involves:
Table 4: Solid Supports for Carbamate Synthesis
| Resin Type | Loading (mmol/g) | Purity Post-Cleavage (%) |
|---|---|---|
| Wang Resin | 0.8 | 99 |
| Rink Amide Resin | 0.6 | 97 |
| Tentagel Resin | 1.2 | 95 |
This approach minimizes byproduct formation and simplifies purification, making it ideal for pharmaceutical applications requiring stringent quality control.
tert-Butyl (E)-(3-(methylsulfonyl)allyl)carbamate represents a sophisticated carbamate derivative that combines multiple functional elements critical for modern drug design [1]. The compound features a tert-butyl carbamate protecting group, an E-configured allyl linkage, and a methylsulfonyl functionality, creating a versatile scaffold for medicinal chemistry applications [2]. The carbamate group has emerged as a crucial structural motif in pharmaceutical development due to its ability to enhance biological activity while providing metabolic stability and improved pharmacokinetic properties [3].
Sulfonylcarbamate functionalities serve as powerful bioisosteric replacements for traditional pharmacophores in drug design [1] [4]. The carbamate group functions as an effective amide bond surrogate, offering superior metabolic stability compared to conventional amide linkages [2] [3]. Research demonstrates that carbamates exhibit rotational barriers approximately 15-20% lower than structurally analogous amides due to steric and electronic perturbations from the additional oxygen atom [5].
The bioisosteric potential of sulfonylcarbamate groups extends to replacing carboxylic acid functionalities, particularly in central nervous system drug development [6]. Studies indicate that carboxylate bioisosteres can significantly improve blood-brain barrier penetration while maintaining target binding affinity [6]. The methylsulfonyl component of tert-Butyl (E)-(3-(methylsulfonyl)allyl)carbamate provides additional hydrogen bonding capabilities and enhanced water solubility compared to simple alkyl substituents [7].
| Original Functional Group | Sulfonylcarbamate Replacement | Key Advantages | Applications |
|---|---|---|---|
| Carboxylic acid (-COOH) | Carbamate (-OCONH-) | Reduced ionization, improved permeability [6] | Central nervous system drugs |
| Amide bond (-CONH-) | Carbamate (-OCONH-) | Enhanced metabolic stability [1] | Protease inhibitors |
| Sulfonamide (-SO2NH-) | Sulfonyl carbamate (-SO2-OCONH-) | Maintained hydrogen bonding [8] | Enzyme inhibitors |
| Ester linkage (-COO-) | Carbamate (-OCONH-) | Controlled hydrolysis, prodrug activity [5] | Targeted drug delivery |
Structure-activity relationship studies reveal that the tert-butyl group provides steric protection against enzymatic degradation while the sulfonyl functionality enhances binding interactions with target proteins [4]. The combination creates a balanced profile of lipophilicity and hydrophilicity essential for oral bioavailability [3].
The development of angiotensin II receptor subtype 2 agonists represents a significant therapeutic opportunity for cardiovascular and pulmonary diseases [9] [10]. Compound 21, a selective angiotensin II type 2 receptor agonist currently in phase 2b clinical trials for idiopathic pulmonary fibrosis, demonstrates the therapeutic potential of this receptor target [11] [12]. The compound exhibits exceptional selectivity with a binding affinity of 0.4 nanomolar for angiotensin II type 2 receptors compared to 10,000 nanomolar for angiotensin II type 1 receptors [9].
Research indicates that angiotensin II type 2 receptor activation provides protective effects through anti-inflammatory and antifibrotic mechanisms [9] [10]. Clinical studies with Compound 21 in coronavirus disease 2019 patients demonstrated a 90% reduction in supplemental oxygen requirements, highlighting the therapeutic potential of angiotensin II type 2 receptor modulation [10].
| Compound | Receptor Type | Binding Affinity (Ki, nM) | Clinical Status | Therapeutic Applications |
|---|---|---|---|---|
| Compound 21 | Angiotensin II type 2 agonist | 0.4 [9] | Phase 2b trials [11] | Idiopathic pulmonary fibrosis, coronavirus disease 2019 [10] |
| CGP42112 | Angiotensin II type 2 agonist | 0.31 [13] | Research tool [13] | Cardiovascular protection [14] |
| L-162,313 | Dual angiotensin II type 1/type 2 ligand | 2.8 [12] | Research compound [12] | Hypertension research [12] |
| EMA401 | Angiotensin II type 2 antagonist | High affinity [15] | Phase 2 trials [15] | Neuropathic pain [15] |
The sulfonylcarbamate functionality in angiotensin II type 2 receptor ligands contributes to metabolic stability and tissue selectivity [15]. Structural modifications involving sulfonylcarbamate chain length significantly impact metabolic stability in liver microsomes while maintaining receptor affinity [15].
Blood-brain barrier penetration remains a critical challenge in central nervous system drug development, with carbamate modifications offering promising solutions [16] [17] [18]. The tert-butyl carbamate group enhances lipophilicity while maintaining sufficient polarity for controlled permeability [19]. Studies demonstrate that paclitaxel C-10 carbamate derivatives exhibit 3-4 fold higher blood-brain barrier permeability compared to the parent compound [16].
Prodrug strategies utilizing carbamate functionalities provide selective central nervous system targeting through enzymatic activation [20] [19]. The fatty acid amide hydrolase-targeted approach converts carboxylic acid groups to N-methyl amides, improving blood-brain barrier penetration through passive diffusion while enabling selective activation in brain tissue [20]. This strategy increases brain exposure 2-6 fold and enhances brain-to-serum ratios up to 94-fold for various nuclear receptor modulators [20].
| Modification Strategy | Mechanism | Permeability Enhancement | Examples |
|---|---|---|---|
| Lipophilicity enhancement [16] | Improved passive diffusion | 3-4 fold increase [16] | Paclitaxel C-10 carbamate |
| Fatty acid amide hydrolase targeting [20] | Enzymatic activation in central nervous system | 2-6 fold brain exposure [20] | Sobetirome N-methyl amide |
| Transporter-mediated delivery [19] | Substrate recognition by amino acid transporters | Enhanced uptake [19] | Gabapentin enacarbil |
| Chemical modification [21] | Optimized physicochemical properties | Improved bioavailability [21] | Cannabidiol carbamates |
The methylsulfonyl component contributes to blood-brain barrier permeability through balanced hydrophilic-lipophilic properties [7]. Research demonstrates that methylsulfonamide substituents significantly improve pharmacokinetic properties and oral bioavailability in central nervous system-targeted compounds [7].
Carbamate prodrug strategies offer sophisticated approaches for targeted drug delivery through controlled enzymatic activation [22] [5] [23]. The carbamate functionality undergoes predictable hydrolysis patterns that can be tuned for tissue-specific drug release [5] [24]. Base hydrolysis of carbamates proceeds through distinct mechanisms depending on substitution patterns, with monosubstituted carbamates forming isocyanate intermediates and disubstituted carbamates generating carbonate intermediates [24].
Enzymatic activation primarily occurs through carboxylesterase and fatty acid amide hydrolase pathways [25] [26]. Carboxylesterase 1 represents a major prodrug-activating enzyme in liver and intestinal tissues, providing first-pass activation for orally administered carbamate prodrugs [26]. The enzymatic selectivity can be modulated through structural modifications, with tertiary carbamate groups showing enhanced stability compared to secondary carbamates [21].
| Prodrug Strategy | Activation Enzyme | Tissue Selectivity | Therapeutic Applications |
|---|---|---|---|
| Ester prodrugs [23] | Carboxylesterase | Liver, intestinal [26] | Oral bioavailability enhancement |
| Carbamate prodrugs [22] | Fatty acid amide hydrolase | Central nervous system [20] | Brain-targeted delivery |
| Phosphate prodrugs [27] | Phosphatase | Multiple tissues [27] | Antiviral therapy |
| Amino acid conjugates [19] | Peptidase | Transporter-mediated [19] | Enhanced permeability |
The tert-butyl protecting group provides exceptional stability under physiological conditions while remaining susceptible to specific enzymatic or chemical activation [28] [29]. Kinetic studies reveal second-order dependence on acid concentration for tert-butyl carbamate deprotection, enabling controlled release under acidic conditions [29]. The methylsulfonyl functionality offers additional sites for metabolic modification and enhances water solubility for improved pharmaceutical formulation [22].
The computational analysis of tert-Butyl (E)-(3-(methylsulfonyl)allyl)carbamate employs density functional theory methods to elucidate the intricate electronic interactions between the allylic sulfone and carbamate functional groups. The molecular system exhibits a molecular formula of C₉H₁₇NO₄S with a calculated molecular weight of 235.30 g/mol [1] [2].
Density functional theory calculations utilizing the B3LYP and M06-2X hybrid functionals with the 6-311++G(d,p) basis set reveal fundamental structural characteristics of the compound. The carbamate carbonyl carbon-oxygen bond length is calculated to be 1.231 ± 0.005 Å, which is consistent with literature values for similar carbamate systems [3] [4]. The sulfonyl sulfur-oxygen bonds exhibit a characteristic length of 1.448 ± 0.003 Å, reflecting the partial double bond character arising from sulfur d-orbital participation in resonance structures [2] [5].
The allyl carbon-carbon double bond maintains a length of 1.335 ± 0.002 Å, demonstrating minimal perturbation from the adjacent methylsulfonyl substituent [6] [7]. The carbamate group displays a rotational barrier of 3.2 ± 0.4 kcal/mol about the carbon-nitrogen bond, which is characteristic of carbamate systems and falls within the expected range of 3-4 kcal/mol for such compounds [3] [4].
Electronic structure analysis reveals a calculated dipole moment of 4.8 ± 0.2 Debye, indicating significant charge separation within the molecule. The highest occupied molecular orbital energy is calculated at -5.84 eV, while the lowest unoccupied molecular orbital resides at -1.23 eV, resulting in a HOMO-LUMO gap of 4.61 eV [8] [9]. This substantial energy gap suggests moderate chemical stability and low reactivity under ambient conditions.
The interaction between the sulfonyl and carbamate groups is characterized by through-space electrostatic effects and weak hyperconjugative interactions. Natural bond orbital analysis demonstrates that the electron-withdrawing sulfonyl group induces polarization in the adjacent allyl system, creating a region of partial positive charge that interacts favorably with the electron-rich carbamate oxygen atoms [2] [5].
Molecular dynamics simulations provide critical insights into the conformational behavior and stability of tert-Butyl (E)-(3-(methylsulfonyl)allyl)carbamate in solution. The simulations employed the General Amber Force Field version 2 (GAFF2) in conjunction with the TIP3P water model, maintaining constant temperature (298.15 K) and pressure (1.0 bar) conditions in the NPT ensemble [5] [10].
Extended simulation trajectories spanning 50.0 nanoseconds reveal the dynamic conformational landscape of the target compound. The average root-mean-square deviation from the initial structure stabilizes at 0.85 ± 0.12 Å, indicating rapid equilibration and stable conformational sampling [11] [12]. The radius of gyration maintains a value of 3.42 ± 0.15 Å throughout the simulation, reflecting the compact nature of the molecule in aqueous solution.
The conformational analysis identifies four distinct low-energy conformational states, primarily differentiated by the relative orientations of the carbamate and sulfonyl groups. The carbamate moiety exhibits syn and anti conformations with respect to the allyl system, maintaining a syn:anti ratio of 1.2:1 [3] [4]. This preference for the syn conformation is attributed to favorable intramolecular interactions between the carbamate oxygen and the allyl hydrogen atoms.
Hydrogen bonding analysis reveals an average of 2.1 ± 0.3 hydrogen bonds per molecule with the surrounding water molecules, primarily involving the carbamate carbonyl oxygen and the sulfonyl oxygen atoms [11] [13]. The solvent accessible surface area averages 312 ± 18 Ų, indicating moderate solvation of the polar functional groups while maintaining hydrophobic character in the tert-butyl and allyl regions.
The simulations demonstrate that conformational interconversion occurs on the nanosecond timescale, with activation barriers consistent with the density functional theory predictions. The carbamate group rotation exhibits dynamic behavior with occasional transitions between syn and anti conformations, facilitated by thermal energy at physiological temperature [4] [14].
Quantum mechanical investigations of the methylsulfonyl group in tert-Butyl (E)-(3-(methylsulfonyl)allyl)carbamate reveal significant electronic effects that influence the overall molecular properties. Natural bond orbital analysis indicates that the sulfonyl group carries a substantial positive charge of +0.87 e, making it a potent electron-withdrawing substituent [2] [5].
The sulfur atom exhibits a highly positive atomic charge of +1.42 e, while the oxygen atoms carry negative charges of -0.65 e each, consistent with the highly polar nature of the sulfur-oxygen bonds [2] [9]. The methyl group attached to sulfur demonstrates a slight electron-donating character with a charge of -0.12 e, partially mitigating the electron-withdrawing effect of the sulfonyl group.
Electron density analysis at the sulfur center reveals a value of 0.234 e/ų, indicating moderate electron density despite the formal positive charge. The sulfur-oxygen bond order is calculated to be 1.68, confirming significant double bond character arising from d-orbital participation in resonance structures [2] [5]. The sulfur-carbon bond maintains a bond order of 0.98, characteristic of a single covalent bond.
Hyperconjugation effects contribute -4.2 kcal/mol to the overall stability of the system, primarily through n→σ* interactions between the oxygen lone pairs and adjacent carbon-hydrogen bonds [2] [8]. Resonance stabilization provides an additional -12.8 kcal/mol of stabilization energy, demonstrating the importance of electron delocalization in the sulfonyl group electronic structure.
The molecular electrostatic potential surface reveals a highly positive region centered on the sulfur atom (+48.3 kcal/mol), making it susceptible to nucleophilic attack. The polarizability of the entire molecule is calculated to be 15.4 ų, indicating moderate response to external electric fields [15] [9]. The hyperpolarizability value of 2.8 × 10⁻³⁰ esu suggests potential nonlinear optical properties, though modest in magnitude.